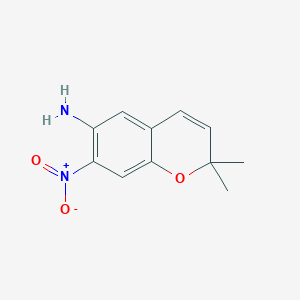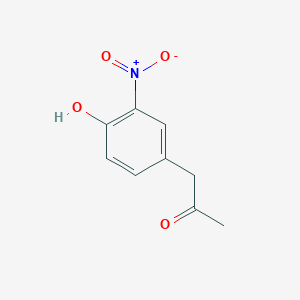
1-(4-Hydroxy-3-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3-nitrophenyl)propan-2-one, also known as p-nitroacetophenone, is a synthetic compound used in various scientific research applications. It is a yellow crystalline powder with a molecular formula of C9H7NO3 and a molecular weight of 181.16 g/mol. This compound is widely used in the synthesis of various organic compounds and has several biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis : A study by Drewes et al. (1992) discussed the synthesis, resolution, and assignment of absolute configuration of related compounds, providing insight into the chemical synthesis processes involving compounds like 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (S. Drewes et al., 1992).
Photophysical Properties : Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives, including 1-(4-Nitrophenyl)prop-2-en-1-one derivatives. This study provides insights into the solvatochromic effects and intramolecular charge transfer interactions (Rekha Kumari et al., 2017).
Crystallographic Structure : The crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, was detailed by Shi and Jiang (1999), providing essential data for understanding the molecular structure of similar compounds (M. Shi & Jian Jiang, 1999).
Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) synthesized a series of compounds including 1-(4-Hydroxy-3-nitrophenyl)propan-2-one derivatives and evaluated their antimicrobial and antioxidant activities. This demonstrates the potential biomedical applications of these compounds (R. Čižmáriková et al., 2020).
Cytotoxic Metabolite from Actinomycete : A study by Rather et al. (2013) identified a cytotoxic secondary metabolite, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, from a strain of Streptomyces collinus. This compound showed significant cytotoxic activity against various cancer cell lines, suggesting its potential in cancer research (S. Rather et al., 2013).
Propriétés
IUPAC Name |
1-(4-hydroxy-3-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSAMVQTNCJZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-nitrophenyl)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

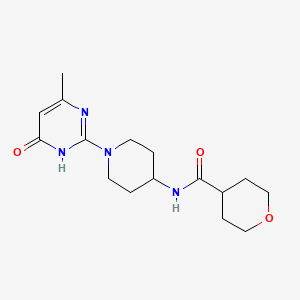
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
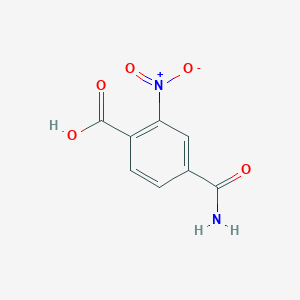
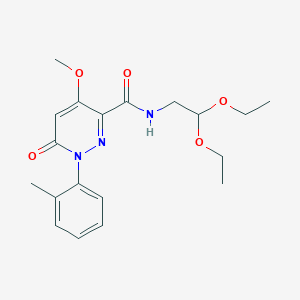
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
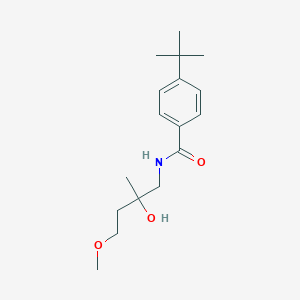
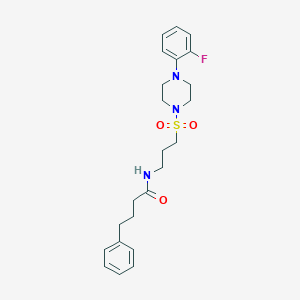
![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
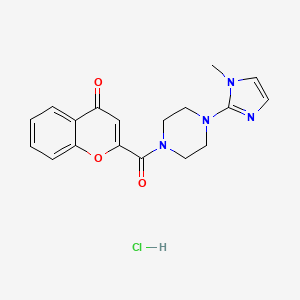
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)
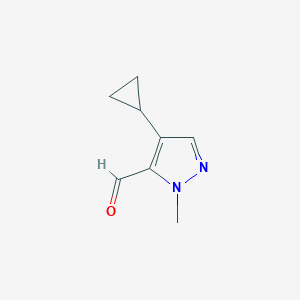
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-1,3-benzodioxol-5-yl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2475908.png)
